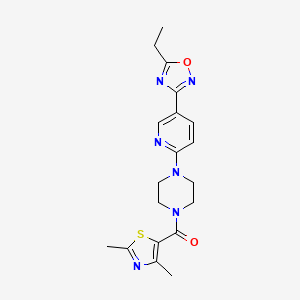

(2,4-Dimethylthiazol-5-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

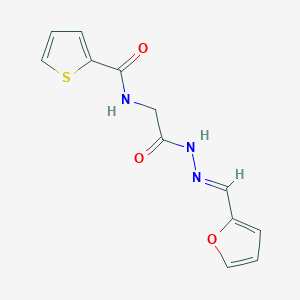

The molecular structure of this compound can be deduced from its name. It contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom), and a piperazine ring (a six-membered ring with two nitrogen atoms) . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Antimicrobial Activity

Synthesis and Antimicrobial Activity : New pyridine derivatives, including those similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antimycobacterial Activity : Derivatives of nicotinic acid hydrazide, closely related to the compound , have been synthesized and screened for their antimycobacterial activity. This study underscores the potential use of these compounds in combating mycobacterial infections (R.V.Sidhaye et al., 2011).

Anticancer Activity

- Anticancer Agents : Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, with some exhibiting higher anticancer activity than the reference drug doxorubicin. This research highlights the anticancer potential of these novel compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action Studies

- Molecular Interaction Studies : The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been studied for its molecular interaction with the CB1 cannabinoid receptor. This research offers insights into the steric binding interactions and the spatial orientation of such compounds, which could be relevant for understanding the action mechanisms of similar chemical structures (Shim et al., 2002).

Future Directions

Future research on this compound could involve determining its physical and chemical properties, synthesizing it in the laboratory, studying its reactivity, investigating its mechanism of action, and assessing its safety and hazards. This could potentially lead to the development of new drugs or other useful products .

Mechanism of Action

- The compound’s mode of action involves its interaction with cellular components. One common assay to assess cellular activity is the MTT assay . In this assay, 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells, forming a water-insoluble blue formazan. This formazan can be quantified colorimetrically .

Mode of Action

properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-4-16-22-18(23-27-16)14-5-6-15(20-11-14)24-7-9-25(10-8-24)19(26)17-12(2)21-13(3)28-17/h5-6,11H,4,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZLRHSWBBMVQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2757055.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2757059.png)

![2,4-dichloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2757060.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2757066.png)

![2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2757069.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2757070.png)

![2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine](/img/structure/B2757076.png)